molecular formula C10H17N3 B1317247 4-[2-(1H-imidazol-1-yl)ethyl]piperidine CAS No. 90747-20-9

4-[2-(1H-imidazol-1-yl)ethyl]piperidine

Cat. No.: B1317247
CAS No.: 90747-20-9
M. Wt: 179.26 g/mol
InChI Key: PPIJGGILSYOSSI-UHFFFAOYSA-N
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Description

4-[2-(1H-imidazol-1-yl)ethyl]piperidine is a chemical compound with the molecular formula C10H17N3 It consists of a piperidine ring substituted with an imidazole moiety via an ethyl linker

Biochemical Analysis

Biochemical Properties

4-[2-(1H-imidazol-1-yl)ethyl]piperidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring in the compound can act as a ligand, binding to metal ions in enzymes and influencing their activity. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in drug metabolism. The nature of these interactions often involves coordination bonds between the nitrogen atoms in the imidazole ring and the metal ions in the enzyme’s active site .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation of target proteins. This inhibition can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is crucial for its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, such as altered cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage lead to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its biological activity, with higher concentrations in certain tissues leading to more pronounced effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The activity of this compound can be modulated by its subcellular localization, with different effects observed depending on its precise location within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1H-imidazol-1-yl)ethyl]piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with 2-bromoethylimidazole under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Piperidine and 2-bromoethylimidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to reflux for several hours, allowing the nucleophilic substitution to occur, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-imidazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole or piperidine rings.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-[2-(1H-imidazol-1-yl)ethyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-1-yl)ethanol
  • 1-(2-hydroxyethyl)imidazole
  • 2-(1H-imidazol-1-yl)ethanamine

Uniqueness

4-[2-(1H-imidazol-1-yl)ethyl]piperidine is unique due to the presence of both the piperidine and imidazole rings, which confer distinct chemical and biological properties. The ethyl linker provides flexibility, allowing the compound to adopt various conformations and interact with different targets.

Properties

IUPAC Name

4-(2-imidazol-1-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-4-11-5-2-10(1)3-7-13-8-6-12-9-13/h6,8-11H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIJGGILSYOSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534431
Record name 4-[2-(1H-Imidazol-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90747-20-9
Record name 4-[2-(1H-Imidazol-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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